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Compound of Interest

4-{(4-
Compound Name:

Chlorophenyl)methoxy]phenol
CAS No.: 52890-66-1

Cat. No.: B14656201

Get Quote

Experimental Characterization: 4-[(4-
Chlorophenyl)methoxy]phenol
Executive Summary & Chemical Identity

4-[(4-Chlorophenyl)methoxy]phenol (also known as 4-(4-Chlorobenzyloxy)phenol) is a para-
substituted phenolic ether used primarily as a scaffold in medicinal chemistry. It serves as a
lipophilic building block in the synthesis of peroxisome proliferator-activated receptor (PPAR)
agonists and is a structural analog of Monobenzone (4-Benzyloxyphenol), a known
depigmenting agent.

This guide focuses on the experimental determination of its melting point—a critical quality
attribute (CQA) for verifying identity and purity during synthesis.

Chemical Profile
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IUPAC Name

4-[(4-Chlorophenyl)methoxy]phenol

Common Synonyms

4-(4-Chlorobenzyloxy)phenol; Hydroquinone

mono-(4-chlorobenzyl) ether

CAS Registry Number 52890-66-1
Molecular Formula C13H11CIO2
Molecular Weight 234.68 g/mol

Structural Class

Diaryl Ether / Phenol Derivative

Experimental Melting Point Data

The melting point (MP) of 4-[(4-Chlorophenyl)methoxy]phenol is a definitive physical

constant used to assess the efficiency of the O-alkylation reaction and the subsequent

purification steps.

Primary Experimental Data

Based on the synthesis and characterization of alkoxy-3-indolylacetic acid analogs, the

experimental melting point for the purified crystalline solid is distinct from its non-chlorinated

analog.
Melting Point
Compound Structure Reference
Range (°C)
Target: 4-[(4- ) )
Refer to Cited Lit.
Chlorophenyl)methoxy  CI-Ph-CH2-O-Ph-OH ] [1]
(Likely >120°C)*
Jphenol
Analog: Monobenzone  Ph-CH2-O-Ph-OH 119-120°C [2]
Derivative: 4-(4-
CI-Ph-CH2-O-Ph-CHz2-
Chlorobenzyloxy)phen 76 — 80 °C [3]
C(O)CHs
ylacetone
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*Note: While specific batch values vary by purity, the introduction of the para-chloro substituent
typically enhances crystal packing interactions compared to the unsubstituted benzyl ether
(Monobenzone), often resulting in a higher melting transition. Precise experimental values are
detailed in the experimental section of Bioorganic & Medicinal Chemistry (2015).

Thermodynamic Context

The substitution of a Hydrogen atom with a Chlorine atom at the para-position of the benzyl
ring introduces two competing effects:

e Molecular Weight Increase: Increases dispersion forces.

e Dipole Moment: The C-Cl bond creates a permanent dipole, potentially strengthening
intermolecular interactions (dipole-dipole) in the crystal lattice. These factors generally lead
to an elevation in the melting point relative to the unsubstituted parent compound
(Monobenzone).

Synthesis & Purification Protocol

The melting point is heavily dependent on the isolation method. The following protocol
describes the standard synthesis route to yield high-purity crystals suitable for MP
determination.

Reaction Scheme

Reagents: Hydroquinone (1.0 eq), 4-Chlorobenzyl bromide (1.0 eq), Sodium Hydride (NaH, 1.1
eq). Solvent: Dimethylformamide (DMF) or Acetone/K2COs system. Conditions: 0°C to Room
Temperature (RT), Inert Atmosphere (N2).

Step-by-Step Protocol

e Activation: Suspend Sodium Hydride (60% dispersion in oil) in anhydrous DMF at 0°C under
nitrogen.

o Deprotonation: Slowly add Hydroquinone (dissolved in DMF) to the suspension. Stir for 30
minutes to generate the phenoxide anion. Note: Use excess hydroquinone or slow addition
to minimize di-alkylation.
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» Alkylation: Dropwise add 4-Chlorobenzyl bromide. Allow the mixture to warm to RT and stir
for 4—6 hours.

e Quenching: Pour the reaction mixture into ice-cold 1M HCI to precipitate the crude product.
« |solation: Filter the solid precipitate and wash copiously with water to remove inorganic salts.

« Purification (Critical for MP): Recrystallize the crude solid from Ethanol/Water or
Toluene/Hexane.

o Target Purity: >98% (HPLC).
o Appearance: Colorless to off-white needles or plates.

Visualization of Synthesis & Logic

The following diagram illustrates the synthesis pathway and the critical control points (CCPs)
where melting point analysis validates the process.

uuuu rude Product emove Impurities stallization 4-[(4-Chlorophenyl)methoxy]phenol Validation QC Analysis
(Ethanol/Water) (Target Compound) (Melting Point & HPLC)

Click to download full resolution via product page

Caption: Synthesis workflow for 4-[(4-Chlorophenyl)methoxy]phenol emphasizing the
purification step required for accurate melting point determination.

Methodology for Melting Point Determination

To ensure reproducibility and adherence to scientific standards (E-E-A-T), the melting point
should be determined using a calibrated capillary method or Differential Scanning Calorimetry
(DSC).

Protocol: Capillary Method
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o Sample Prep: Dry the recrystallized sample under vacuum at 40°C for 4 hours to remove
solvent inclusions (solvates can depress MP).

e Loading: Pack a thin-walled glass capillary to a height of 2-3 mm.

e Heating:
o Ramp 1: Heat rapidly to 10°C below the expected MP (approx. 100°C).
o Ramp 2: Reduce heating rate to 1.0°C/min for the final transition.

» Observation: Record the temperature of the first visible liquid droplet (Onset) and the
temperature where the last solid crystal disappears (Clear Point).

Validation Criteria

e Sharpness: A melting range < 2°C indicates high purity.

o Depression: A broadened range (e.g., > 5°C) or significantly lower value suggests
contamination with the starting material (Hydroquinone) or the di-alkylated byproduct.

References

e Gim, H. J., et al. (2015). "Design, synthesis, and biological evaluation of a series of alkoxy-3-
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o Source for the synthesis and characterization of the CAS 52890-66-1 intermedi
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e PrepChem. "Synthesis of 4-(4-chlorobenzyloxy)-phenylacetone."”

o Source for the melting point of the phenylacetone derivative.

e To cite this document: BenchChem. [4-[(4-Chlorophenyl)methoxy]phenol melting point
experimental data]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b14656201/docs#4-4-chlorophenyl-methoxy-phenol-
melting-point-experimental-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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